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Introduction
Small interfering RNAs (siRNAs) have emerged as powerful tools for sequence-specific gene

silencing. However, their therapeutic application has been hindered by challenges such as poor

metabolic stability, off-target effects, and inefficient cellular uptake.[1][2] 2'-deoxy-2'-fluoro-β-D-

arabinonucleic acid (FANA) modification of siRNAs represents a significant advancement in

overcoming these hurdles.[1][2] FANA-modified siRNAs demonstrate enhanced nuclease

resistance, increased potency, and prolonged gene silencing effects compared to their

unmodified counterparts.[1][2][3] This document provides detailed application notes and

protocols for utilizing FANA-modified siRNAs in gene silencing research and development.

Key Advantages of FANA Modified siRNAs
Enhanced Serum Stability: FANA modifications substantially increase the half-life of siRNAs

in serum, making them more suitable for in vivo applications.[1][2]

Increased Potency: FANA-modified siRNAs can be more potent than unmodified siRNAs,

allowing for effective gene silencing at lower concentrations.[1][2]

Compatibility with RNAi Machinery: FANA-containing siRNAs are recognized by the RNA-

induced silencing complex (RISC) and effectively trigger the RNAi pathway for target mRNA

degradation.[1][3]
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Reduced Off-Target Effects: Strategic placement of FANA modifications can help mitigate off-

target effects, a common challenge with RNAi therapeutics.[4][5]

Versatile Modification Strategies: FANA units can be incorporated throughout the sense

strand and at the 5' or 3' ends of the antisense strand, offering flexibility in design to optimize

performance.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative data from studies on FANA-modified

siRNAs, providing a clear comparison of their properties.

Modificatio
n Strategy

Target Gene
Half-life in
Serum

Potency
(IC50)

Fold
Improveme
nt vs.
Unmodified
siRNA

Reference

Fully FANA-

modified

sense strand

Luciferase ~6 hours Not specified
4-fold more

potent
[1][2]

Unmodified

siRNA
Luciferase <15 minutes Not specified - [1][2]

FANA-

modified

sense and

antisense

strands

Luciferase Not specified
Maintained or

improved

Maintained

activity
[1]

FANA Modification Location Effect on Gene Silencing

Throughout sense strand Well tolerated, minimal loss of activity

5' or 3' ends of antisense strand Well tolerated

Signaling Pathways
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FANA-modified oligonucleotides can function through two distinct gene silencing pathways

depending on their design: the RNA interference (RNAi) pathway for double-stranded siRNAs

and the RNase H-mediated pathway for single-stranded antisense oligonucleotides (ASOs).

FANA-modified siRNA: RISC-Mediated Gene Silencing
FANA-modified siRNAs, designed as double-stranded molecules, are processed by the cellular

RNAi machinery. The antisense strand is loaded into the RISC, which then guides the complex

to the complementary target mRNA, leading to its cleavage and subsequent degradation.
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Caption: FANA-siRNA RISC-mediated gene silencing pathway.

FANA ASO: RNase H-Mediated Gene Silencing
FANA Antisense Oligonucleotides (ASOs) are single-stranded molecules that bind to target

RNA. The resulting FANA/RNA duplex is recognized by RNase H, an endogenous enzyme that

cleaves the RNA strand of the hybrid, leading to gene silencing.[6]
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Caption: FANA ASO RNase H-mediated gene silencing pathway.

Experimental Protocols
Protocol 1: In Vitro Gene Silencing with FANA-modified
siRNA using Lipid-based Transfection
This protocol describes a general procedure for transfecting mammalian cells with FANA-

modified siRNAs to achieve target gene knockdown.

Materials:

FANA-modified siRNA duplex

Mammalian cell line of interest (e.g., HeLa, HEK293)

Complete cell culture medium

Opti-MEM® I Reduced Serum Medium (or equivalent)

Lipofectamine® 2000 Transfection Reagent (or equivalent)

24-well tissue culture plates

Nuclease-free water

Reagents for downstream analysis (e.g., qRT-PCR, Western blot)

Workflow:
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1. Cell Seeding
Seed 1.0 x 10^5 cells/well
in a 24-well plate the day

before transfection.

2. Prepare siRNA Solution
Dilute FANA-siRNA in
serum-free medium.

3. Prepare Transfection Reagent
Dilute Lipofectamine 2000
in serum-free medium and

incubate for 5 min.

4. Form Complexes
Combine diluted siRNA and
diluted transfection reagent.
Incubate for 20 min at RT.

5. Transfect Cells
Add siRNA-lipid complexes

to cells. Incubate for
24-72 hours.

6. Analyze Gene Expression
Harvest cells and analyze
mRNA or protein levels.

Click to download full resolution via product page

Caption: Workflow for lipid-based transfection of FANA-siRNA.

Procedure:
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Cell Seeding: The day before transfection, seed 1.0 x 10^5 cells per well in a 24-well plate

with complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.

[1]

siRNA Preparation: On the day of transfection, dilute the FANA-modified siRNA to the

desired final concentration (e.g., 60 nM) in serum-free medium (e.g., Opti-MEM®).[1]

Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection

reagent (e.g., Lipofectamine® 2000) in serum-free medium according to the manufacturer's

instructions (a common ratio is 1 µg of siRNA to 2 µl of reagent).[1] Incubate for 5 minutes at

room temperature.

Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix

gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-

lipid complexes.

Transfection: Add the siRNA-lipid complexes to each well containing cells and medium.

Gently rock the plate to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal

incubation time should be determined empirically for the specific gene and cell line.

Analysis: After incubation, harvest the cells and analyze the target gene expression by qRT-

PCR for mRNA levels or Western blot for protein levels.

Protocol 2: Gymnotic (Transfection Reagent-Free)
Delivery of FANA Oligonucleotides
FANA oligonucleotides, particularly ASOs, have been shown to enter cells without the need for

transfection reagents, a process termed "gymnotic delivery".[7][8][9] This method is particularly

useful for difficult-to-transfect cells.

Materials:

FANA ASO or potentially FANA-modified siRNA

Cell line of interest (adherent or suspension)
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Complete cell culture medium

Nuclease-free water or buffer for reconstitution

Tissue culture plates or flasks

Workflow:

1. Reconstitute FANA Oligo
Reconstitute lyophilized FANA
oligo in sterile water or buffer

to create a stock solution.

2. Cell Preparation
Plate adherent cells or prepare

suspension cells in culture vessels.

3. Add FANA Oligo
Add FANA oligo directly to the
culture medium to the desired

final concentration (e.g., 0.5-5 µM).

4. Incubation
Incubate cells for 24-72 hours.

5. Analysis
Analyze gene knockdown by
qRT-PCR or Western blot.

Click to download full resolution via product page

Caption: Workflow for gymnotic delivery of FANA oligonucleotides.

Procedure:
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Reconstitution: Reconstitute the lyophilized FANA oligonucleotide in an appropriate volume

of sterile, nuclease-free water or buffer to create a stock solution.[8] It is recommended to

prepare aliquots to avoid multiple freeze-thaw cycles.[8]

Cell Preparation:

Adherent Cells: Plate cells in your desired culture vessel and allow them to adhere.

Suspension Cells: Prepare cells in a culture flask or tube.

FANA Addition: Add the FANA oligonucleotide stock solution directly to the cell culture

medium to achieve the desired final concentration. Working concentrations for silencing

experiments can range from 500 nM to 5 µM.[8] It is highly recommended to perform a dose-

response experiment to determine the optimal concentration.[8]

For adherent cells: Add the FANA stock directly to the medium overlaying the cells and mix

gently.[8]

For suspension cells: Add the FANA stock directly to the cell suspension and mix gently.[8]

Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be

determined empirically, but effects are typically observed within this timeframe.[8]

Analysis: Harvest the cells and assess target gene knockdown using appropriate molecular

biology techniques.

Protocol 3: Serum Stability Assay of FANA-modified
siRNA
This protocol outlines a method to assess the stability of FANA-modified siRNAs in the

presence of serum.

Materials:

FANA-modified siRNA

Unmodified siRNA (as a control)
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Fetal Bovine Serum (FBS) or human plasma

Phosphate-Buffered Saline (PBS)

Incubator at 37°C

Loading buffer (e.g., 0.5x TBE, 6% Ficoll)

Polyacrylamide gel electrophoresis (PAGE) equipment

Nucleic acid stain (e.g., SYBR Gold)

Gel imaging system

Workflow:
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1. Prepare siRNA Samples
Resuspend FANA-siRNA and

control siRNA in serum
(e.g., 10% FBS or plasma).

2. Incubation
Incubate samples at 37°C.

3. Time-course Sampling
Collect aliquots at various

time points (e.g., 0, 0.25, 1, 4, 8, 24h)
and stop the reaction.

4. PAGE Analysis
Separate intact siRNA from

degraded fragments by
polyacrylamide gel electrophoresis.

5. Visualization & Quantification
Stain the gel, visualize bands,

and quantify band intensity
using densitometry.

Click to download full resolution via product page

Caption: Workflow for siRNA serum stability assay.

Procedure:

Sample Preparation: Resuspend a known amount of FANA-modified siRNA and unmodified

siRNA (e.g., 2 µg) in serum (e.g., 10% FBS or human plasma).[1]

Incubation: Incubate the samples at 37°C.[1]
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Time-course Sampling: At designated time points (e.g., 0, 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs),

collect aliquots of the reaction and immediately add them to a loading buffer that stops

nuclease activity and prepares the sample for electrophoresis.[1] Freeze samples at -20°C

until all time points are collected.[1]

PAGE Analysis: Separate the siRNA samples on a native polyacrylamide gel to resolve intact

double-stranded siRNA from degraded single-stranded products.[1]

Visualization and Quantification: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and

visualize the bands using a gel imaging system.[1] Quantify the intensity of the band

corresponding to the intact siRNA at each time point using densitometry.[1] The percentage

of intact siRNA can be calculated relative to the 0-hour time point.[1]

Troubleshooting and Considerations
Off-Target Effects: While FANA modifications can reduce off-target effects, it is crucial to

include proper controls in all experiments. These include non-targeting (scrambled) siRNA

controls and testing multiple siRNAs targeting different regions of the same gene.

Delivery Efficiency: For lipid-based transfection, optimize the siRNA-to-lipid ratio and cell

confluency for each cell line. For gymnotic delivery, a dose-response curve is essential to

find the optimal concentration that balances efficacy and potential toxicity.

Duration of Silencing: FANA-modified siRNAs can exhibit prolonged gene silencing.[1] Time-

course experiments are recommended to determine the duration of the knockdown effect for

your specific application.

Conclusion
FANA-modified siRNAs offer a significant improvement over conventional siRNAs for gene

silencing applications. Their enhanced stability, potency, and compatibility with the RNAi

machinery make them valuable tools for both in vitro and in vivo research. The protocols and

data presented in these application notes provide a comprehensive guide for researchers to

effectively utilize FANA-modified siRNAs in their gene silencing studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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